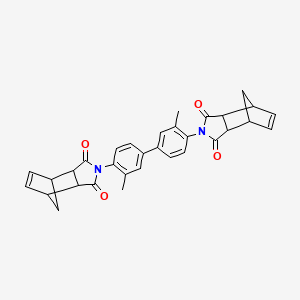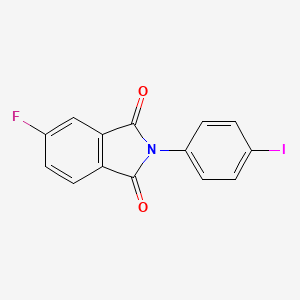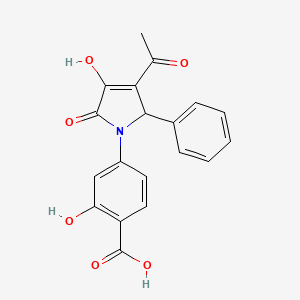
5-(1H-indol-3-yl)-5-phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1H-indol-3-yl)-5-phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine . This compound is of particular interest due to its unique structure, which combines an indole moiety with a triazine ring, potentially offering diverse chemical reactivity and biological properties.
Preparation Methods
The synthesis of 5-(1H-indol-3-yl)-5-phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one can be achieved through several synthetic routes. One common method involves the reaction of indole-3-carbaldehyde with phenylhydrazine to form an intermediate hydrazone, which is then cyclized with cyanamide under acidic conditions to yield the desired triazine derivative . The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol or acetic acid, followed by purification through recrystallization or chromatography.
Chemical Reactions Analysis
5-(1H-indol-3-yl)-5-phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted indole and triazine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
5-(1H-indol-3-yl)-5-phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(1H-indol-3-yl)-5-phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, modulating their activity and leading to biological effects . The triazine ring can also interact with nucleic acids and proteins, potentially inhibiting their function and leading to therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 5-(1H-indol-3-yl)-5-phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one include other indole derivatives and triazine derivatives. Some examples are:
Indole-3-carboxylic acid: Known for its anti-inflammatory and anticancer properties.
2,4,6-Trisubstituted triazines: Used as herbicides and antimicrobial agents.
The uniqueness of this compound lies in its combined indole and triazine structure, which offers a broader range of chemical reactivity and biological activity compared to its individual components .
Properties
Molecular Formula |
C17H14N4O |
|---|---|
Molecular Weight |
290.32 g/mol |
IUPAC Name |
5-(1H-indol-3-yl)-5-phenyl-2,4-dihydro-1,2,4-triazin-3-one |
InChI |
InChI=1S/C17H14N4O/c22-16-20-17(11-19-21-16,12-6-2-1-3-7-12)14-10-18-15-9-5-4-8-13(14)15/h1-11,18H,(H2,20,21,22) |
InChI Key |
UPNPPSIFYIFWBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C=NNC(=O)N2)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Methyl-1,3-thiazolidine-2,4-dione 2-[(1-phenylethylidene)hydrazone]](/img/structure/B11543164.png)

![N-({N'-[(E)-[2-(Benzyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(4-nitrophenyl)benzenesulfonamide](/img/structure/B11543179.png)
![N-(3,4-dimethylphenyl)-4-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11543185.png)

![N-[(E)-(3-nitrophenyl)methylidene]octadecan-1-amine](/img/structure/B11543200.png)
![2,4-dibromo-6-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11543203.png)
![(11Z)-11-(4-bromobenzylidene)-11H-indeno[1,2-b]quinoline](/img/structure/B11543204.png)
![2,4-Dibromo-6-[(E)-({2-[(3-fluorophenyl)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate](/img/structure/B11543211.png)

![N-[4-(biphenyl-4-yl)-5-methyl-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11543223.png)
![N'-[(1E,2Z)-2-Methyl-3-[4-(propan-2-YL)phenyl]prop-2-EN-1-ylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11543231.png)

